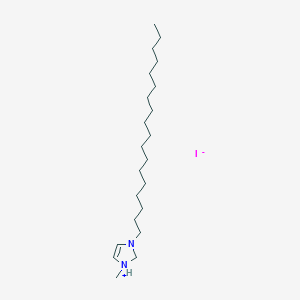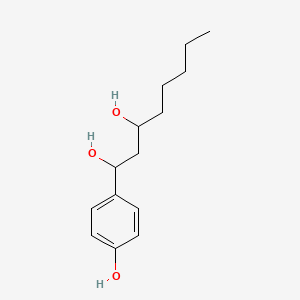![molecular formula C19H12N2O B12598341 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 914642-17-4](/img/structure/B12598341.png)
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of an indeno-pyridazinone core with a phenylethenyl substituent, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . This reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, followed by cyclization to form the indeno-pyridazinone core.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Applications De Recherche Scientifique
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: Pyridazinone derivatives, including this compound, have been studied for their potential therapeutic effects, such as antihypertensive, anti-inflammatory, and anticancer activities
Mécanisme D'action
The mechanism of action of 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives are known to inhibit enzymes like cyclooxygenase and phosphodiesterase, leading to anti-inflammatory and vasodilatory effects . The compound may also interact with ion channels and receptors, modulating various physiological processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one include other pyridazinone derivatives such as:
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Known for its potent phosphodiesterase-III inhibitory activity.
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A selective cyclooxygenase-2 inhibitor.
These compounds share the pyridazinone core but differ in their substituents, leading to variations in their pharmacological activities and applications
Propriétés
Numéro CAS |
914642-17-4 |
|---|---|
Formule moléculaire |
C19H12N2O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
3-(2-phenylethenyl)indeno[1,2-c]pyridazin-5-one |
InChI |
InChI=1S/C19H12N2O/c22-19-16-9-5-4-8-15(16)18-17(19)12-14(20-21-18)11-10-13-6-2-1-3-7-13/h1-12H |
Clé InChI |
RLPGTPIQWSHMHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC3=C(C4=CC=CC=C4C3=O)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


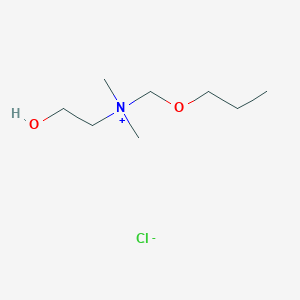
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)

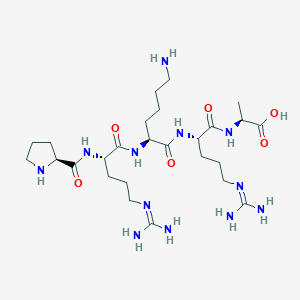
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
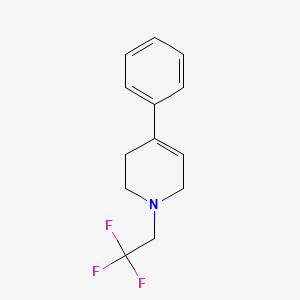
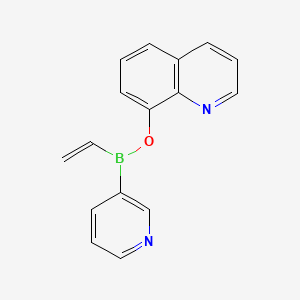
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
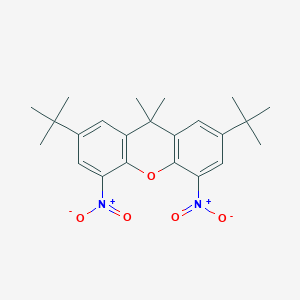
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
